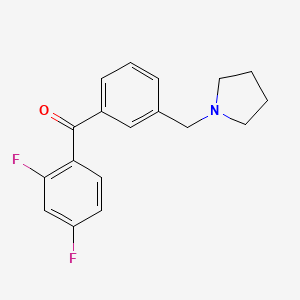

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

2,4-Difluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NO and a molecular weight of 301.3 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 3’-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2,4-difluoro-3'-pyrrolidinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly with breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values :

- MCF-7: Approximately 22.54 µM

- A549: Approximately 5.08 µM

- IC50 Values :

- Mechanism of Action : The compound likely exerts its anticancer effects through enzyme inhibition and receptor modulation, impacting metabolic pathways and cellular signaling.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antimicrobial activity, inhibiting the growth of several bacterial strains. This property positions it as a candidate for further exploration in antibiotic development.

3. Biological Research

- The compound can serve as a probe in biological studies to investigate enzyme interactions and receptor binding mechanisms. Understanding these interactions may lead to the development of new therapeutic agents.

Case Studies

1. Anticancer Efficacy Study

- A study evaluated the antiproliferative activity of synthesized derivatives of this compound against multiple cancer cell lines. Some derivatives exhibited enhanced potency compared to the parent compound, indicating structure-activity relationships that could inform future drug design.

2. Mechanistic Insights

- Molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins. These insights reveal potential binding sites that may be exploited for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluorobenzophenone

- 3’-Pyrrolidinomethyl benzophenone

- 2,4-Dichloro-3’-pyrrolidinomethyl benzophenone

Uniqueness

2,4-Difluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both fluorine atoms and the pyrrolidinomethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone (DFPB) is a synthetic compound with the molecular formula C18H17F2NO and a molecular weight of 301.3 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and material science. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis of this compound

DFPB is typically synthesized through the reaction of 2,4-difluorobenzoyl chloride with 3’-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to ensure high yield and purity. Table 1 summarizes the synthetic route and conditions.

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2,4-Difluorobenzoyl chloride | Reaction with triethylamine |

| 2 | 3’-Pyrrolidinomethyl benzene | Anhydrous conditions |

| 3 | Base (triethylamine) | Controlled temperature |

The biological activity of DFPB is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity or bind to receptors, influencing various biochemical pathways. The presence of fluorine atoms and the pyrrolidinomethyl group enhances its interaction potential, making it a valuable compound for therapeutic applications.

Anticancer Properties

Research has indicated that DFPB exhibits significant anticancer activity. In vitro studies have shown that DFPB can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that DFPB reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

DFPB has also been investigated for its anti-inflammatory properties. A study involving RAW 264.7 macrophage-like cells showed that DFPB could significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study published in Cancer Letters reported that DFPB inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. The compound was found to downregulate key proteins involved in cell cycle progression and survival.

- Anti-inflammatory Mechanisms : Another research article highlighted DFPB's ability to suppress COX-2 and iNOS expression in LPS-stimulated macrophages, which are crucial mediators in inflammatory responses. The results indicated a dose-dependent reduction in these markers, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

DFPB's unique structure allows it to exhibit distinct biological activities compared to similar compounds such as 2,4-difluorobenzophenone and other pyrrolidinomethyl derivatives. Table 2 compares the biological activities of these compounds.

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 2,4-Difluorobenzophenone | Moderate | Low |

| 3’-Pyrrolidinomethyl benzophenone | Low | Moderate |

| This compound | High | High |

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFDKXHJSHEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643222 | |

| Record name | (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-86-0 | |

| Record name | (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.